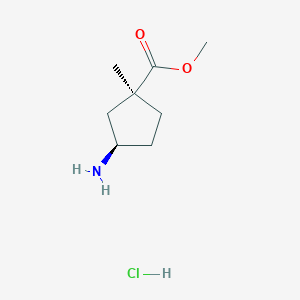![molecular formula C9H8BrN3O2 B12955348 Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a bromine atom and an ethyl ester group, makes it a valuable scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethyl acetate . The cyclization is followed by bromination to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups depending on the reagents used .
Applications De Recherche Scientifique
Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic effects.
Biological Studies: The compound is used in studying biological pathways and interactions due to its ability to bind to specific molecular targets.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-b]pyridazine core play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways . The compound can inhibit or activate specific proteins, thereby exerting its effects on cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has similar structural features but with different substituents, leading to varied biological activities.
3-bromoimidazo[1,2-a]pyridine: Another related compound with a different ring structure but similar reactivity.
Uniqueness: Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl ester group allows for versatile chemical modifications, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C9H8BrN3O2 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-8(10)13-6(12-7)4-3-5-11-13/h3-5H,2H2,1H3 |
Clé InChI |
DNWBKDMQAMOYNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N2C(=N1)C=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(6-(4-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B12955293.png)

![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)


![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
